An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-methoxyquinoline
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-methoxyquinoline
Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific investigation. Central to this endeavor is the comprehensive characterization of a compound's physicochemical properties. These intrinsic attributes govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers and drug development professionals, a deep understanding of these properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation development, and ultimately, clinical success.
This guide provides an in-depth technical overview of the core physicochemical properties of 6-Fluoro-4-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, and the introduction of a fluorine atom and a methoxy group can significantly modulate its biological activity and pharmacokinetic properties. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from closely related analogs and established scientific principles to provide reliable predictions and detailed experimental protocols for its characterization. Our approach is grounded in the practical application of scientific theory, reflecting the decision-making process of a seasoned application scientist.
Molecular Structure and Core Attributes
6-Fluoro-4-methoxyquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The key structural features are a fluorine atom at the 6-position and a methoxy group at the 4-position.
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Molecular Formula: C₁₀H₈FNO
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Molecular Weight: 177.18 g/mol
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CAS Number: While a specific CAS number for 6-Fluoro-4-methoxyquinoline is not readily found, its precursors like 6-Fluoro-4-hydroxyquinoline (CAS No. 391-78-6) are documented[1].
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Chemical Structure:
Caption: 2D structure of 6-Fluoro-4-methoxyquinoline.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-Fluoro-4-methoxyquinoline, based on data from analogous compounds and computational models. These values provide a crucial starting point for experimental design.
| Property | Predicted Value | Basis for Prediction and Scientific Rationale |
| Melting Point (°C) | 80 - 100 | The melting point of 6-methoxyquinoline is 18-20 °C, while that of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is significantly higher at 259-263 °C[2]. The introduction of a fluorine atom generally increases the melting point due to enhanced crystal lattice energy from dipole-dipole interactions. The 4-methoxy group may slightly lower it compared to a hydroxyl group. |
| Boiling Point (°C) | ~300 | The boiling point of 6-methoxyquinoline is 140-146 °C at 15 mmHg. The addition of fluorine will increase the boiling point due to increased molecular weight and polarity. |
| Aqueous Solubility | Sparingly Soluble | Quinolines are generally sparingly soluble in water[3]. The methoxy group can form hydrogen bonds with water, but the overall aromatic structure limits solubility. The fluorine atom can either slightly increase or decrease solubility depending on its position and the overall molecular context. |
| pKa (of the quinolinium ion) | 3.5 - 4.5 | The pKa of the quinolinium ion is around 4.9. The electron-withdrawing fluorine atom at the 6-position will decrease the basicity of the quinoline nitrogen, thus lowering the pKa. The 4-methoxy group is electron-donating by resonance but slightly electron-withdrawing by induction, leading to a complex effect that is predicted to result in a slightly lower pKa than unsubstituted quinoline. |
| LogP | 2.0 - 3.0 | The predicted XLogP3 for 6-methoxyquinoline is 2.2[3]. The addition of a fluorine atom generally increases the lipophilicity, suggesting a higher LogP value for 6-Fluoro-4-methoxyquinoline. |
Experimental Protocols for Physicochemical Characterization
The following section details standardized, self-validating experimental protocols for the determination of the key physicochemical properties of 6-Fluoro-4-methoxyquinoline.
Melting Point Determination
Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of finely powdered, dry 6-Fluoro-4-methoxyquinoline is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The temperature is increased rapidly to about 15-20°C below the expected melting point.
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The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.
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The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂) are recorded.
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The melting range is reported as T₁ - T₂.
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Self-Validation: The experiment should be repeated at least twice. The results should be consistent within 1°C. The apparatus should be calibrated using certified standards (e.g., benzophenone, caffeine).
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Causality: Solubility is a critical determinant of bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic efficacy.
Methodology: Shake-Flask Method (OECD Guideline 105)
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Sample Preparation: An excess amount of 6-Fluoro-4-methoxyquinoline is added to a known volume of purified water (or buffer of a specific pH) in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Self-Validation: A preliminary test should be conducted to ensure that the equilibration time is sufficient. The concentration of the dissolved compound should be measured at different time points (e.g., 24, 48, and 72 hours) to confirm that a plateau has been reached.
pKa Determination
Causality: The pKa dictates the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.
Methodology: UV-Vis Spectrophotometry
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Principle: The UV-Vis absorption spectrum of 6-Fluoro-4-methoxyquinoline is expected to differ between its neutral and protonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
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Procedure:
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A stock solution of the compound is prepared in a suitable solvent (e.g., methanol).
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A series of buffers with known pH values (e.g., from pH 2 to 10) are prepared.
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A small aliquot of the stock solution is added to each buffer to a constant final concentration.
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The UV-Vis spectrum of each solution is recorded.
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The absorbance at a wavelength where the difference between the ionized and unionized species is maximal is plotted against pH.
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The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
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Self-Validation: The experiment should be performed at a constant ionic strength. The pKa can also be determined by titrimetric methods for confirmation.
LogP Determination
Causality: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution in the body.
Methodology: Shake-Flask Method (OECD Guideline 107)
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System Preparation: n-Octanol and water (or a buffer, typically pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
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Partitioning: A known amount of 6-Fluoro-4-methoxyquinoline is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the aqueous phase in a sealed container.
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Equilibration: The mixture is agitated until equilibrium is reached (typically for several hours).
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Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
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Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
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Self-Validation: The experiment should be performed with different initial concentrations of the compound to ensure that the LogP value is independent of concentration.
Caption: Key Physicochemical Properties and Their Significance.
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
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Aromatic Protons (δ 7.0-8.5 ppm): The protons on the quinoline ring will appear in this region. The proton at the 2-position is expected to be the most downfield. The fluorine at the 6-position will cause splitting of the adjacent protons (H-5 and H-7) with characteristic H-F coupling constants.
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Methoxy Protons (δ ~4.0 ppm): A sharp singlet corresponding to the three protons of the methoxy group is expected.
¹³C NMR Spectroscopy
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Aromatic Carbons (δ 100-160 ppm): The ten carbons of the quinoline ring system will resonate in this region. The carbon attached to the fluorine (C-6) will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbon attached to the methoxy group (C-4) will be significantly shielded.
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Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group will appear in this region.
¹⁹F NMR Spectroscopy
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A singlet is expected for the single fluorine atom. The chemical shift will be dependent on the solvent and reference standard used.
Infrared (IR) Spectroscopy
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C-H stretching (aromatic): ~3050-3100 cm⁻¹
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C-H stretching (aliphatic, from -OCH₃): ~2850-2960 cm⁻¹
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C=C and C=N stretching (aromatic ring): ~1500-1620 cm⁻¹ (multiple bands)
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C-O stretching (aryl ether): ~1250 cm⁻¹ (strong)
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C-F stretching: ~1100-1200 cm⁻¹
Mass Spectrometry
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Molecular Ion (M⁺): A prominent peak at m/z = 177 is expected, corresponding to the molecular weight of the compound. The presence of a single fluorine atom will not produce a characteristic isotopic pattern like chlorine or bromine.
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Fragmentation: Common fragmentation patterns for quinolines include the loss of HCN. The methoxy group may be lost as a methyl radical (-15) or formaldehyde (-30).
Applications in Drug Discovery and Development
The physicochemical properties of 6-Fluoro-4-methoxyquinoline are directly relevant to its potential as a drug candidate.
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Lipophilicity (LogP): A moderate LogP value (2-3) is often desirable for good oral absorption and cell membrane permeability.
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Solubility: Adequate aqueous solubility is necessary for formulation and absorption. If solubility is low, formulation strategies such as salt formation or the use of solubilizing excipients may be required.
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pKa: The pKa will determine the extent of ionization in different parts of the gastrointestinal tract, which in turn affects both solubility and permeability.
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Fluorine Substitution: The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa and binding affinity to target proteins.
Conclusion
This technical guide has provided a comprehensive overview of the anticipated physicochemical properties of 6-Fluoro-4-methoxyquinoline. By leveraging data from analogous structures and outlining robust experimental protocols, we have established a solid foundation for the empirical characterization of this molecule. A thorough understanding of these properties is paramount for any research or development program involving this compound, as it will guide formulation, predict in vivo behavior, and ultimately contribute to the rational design of new therapeutic agents. The principles and methodologies detailed herein represent a best-practice approach to the physicochemical profiling of novel chemical entities in a drug discovery setting.
References
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PubChem. 6-Methoxyquinoline. [Link]
